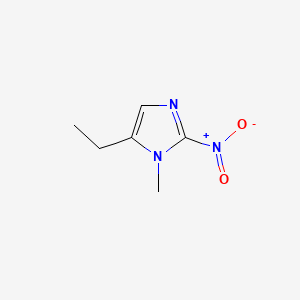

5-Ethyl-1-methyl-2-nitroimidazole

Description

Contextualization within the 2-Nitroimidazole (B3424786) Class

To appreciate the significance of 5-Ethyl-1-methyl-2-nitroimidazole, it is essential to first understand the family of compounds to which it belongs: the 2-nitroimidazoles.

The journey of nitroimidazole compounds began in the 1950s with the discovery of azomycin (B20884) (2-nitroimidazole) as a natural product from Nocardia mesenterica, which exhibited antibacterial properties. nih.gov This discovery sparked extensive research into synthesizing numerous analogs and regio-isomers. nih.gov A significant breakthrough was the development of metronidazole (B1676534), a 5-nitroimidazole, which demonstrated potent anti-protozoal activity with lower toxicity than azomycin. nih.govnih.gov Over the decades, researchers have continued to modify the nitroimidazole scaffold, leading to the development of various derivatives with a wide range of biological activities. nih.govmdpi.com This ongoing exploration has led to the synthesis of compounds like benznidazole (B1666585) for Chagas disease and misonidazole, investigated for its radiosensitizing properties in cancer therapy. nih.gov

The foundational structure of all 2-nitroimidazoles is the imidazole (B134444) ring, a five-membered heterocycle containing two nitrogen atoms. smolecule.com A defining feature is the presence of a nitro group (NO2) attached to the second carbon atom of this ring. frontiersin.orgnih.gov This nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the imidazole ring. nih.gov The arrangement of atoms in the 2-nitroimidazole core creates a planar structure. nih.gov The interaction between the nitro group and the imidazole ring is crucial to the chemical reactivity and biological activity of these compounds. nih.gov

Significance of the Ethyl and Methyl Substituents in this compound

The specific identity and placement of substituent groups on the 2-nitroimidazole core are critical in determining the unique properties of a given derivative. In the case of this compound, the ethyl group at the 5th position and the methyl group at the 1st position of the imidazole ring play important roles. The presence of these alkyl groups can enhance the lipophilicity of the molecule, which can, in turn, affect its solubility and how it interacts with biological systems. smolecule.com The strategic placement of these substituents can also influence the molecule's metabolism and physicochemical properties. jocpr.com

Overview of Academic Research Trajectories for this compound

Academic research into this compound and its close analogs has primarily focused on its potential as a building block in the synthesis of more complex molecules. For instance, derivatives of 1-substituted-2-methyl-5-nitroimidazoles have been synthesized and evaluated for their antimicrobial activities. researchgate.netderpharmachemica.com Research has also explored the creation of nitroimidazole derivatives with labile groups, such as esters or amides, to potentially develop imaging agents for tumors. nih.gov The core structure is also a component of investigational hypoxia-activated prodrugs like Evofosfamide, where the 2-nitroimidazole moiety is key to its mechanism of action. nih.govrsc.org

Structure

3D Structure

Properties

CAS No. |

22796-67-4 |

|---|---|

Molecular Formula |

C6H9N3O2 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

5-ethyl-1-methyl-2-nitroimidazole |

InChI |

InChI=1S/C6H9N3O2/c1-3-5-4-7-6(8(5)2)9(10)11/h4H,3H2,1-2H3 |

InChI Key |

IKJZVLQZWUDHFV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(N1C)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethyl 1 Methyl 2 Nitroimidazole and Analogous 2 Nitroimidazole Derivatives

Strategies for Imidazole (B134444) Ring Construction and Functionalization

The construction and functionalization of the imidazole ring are pivotal steps in the synthesis of 2-nitroimidazole (B3424786) derivatives. These processes require precise control over reaction conditions to achieve the desired substitution patterns.

Introduction of the Nitro Group at the 2-Position

The introduction of a nitro group at the 2-position of the imidazole ring is a key step in the synthesis of many bioreductive prodrugs. rsc.org A common method involves the diazotization of a 2-aminoimidazole precursor followed by a reduction to yield the 2-nitroimidazole derivative. rsc.org For instance, the synthesis of the anti-cancer drug Evofosfamide (TH-302) utilizes an improved method for generating the 2-nitroimidazole moiety. rsc.orgrsc.org

One optimized procedure involves the use of a saturated aqueous solution of sodium nitrite (B80452) (NaNO₂) and increasing the volume of acetic acid (AcOH) in the reaction mixture. rsc.org This adjustment has been shown to improve yields compared to methods using a 4.8 M aqueous solution of NaNO₂. rsc.org The nitration of a 2-aminoimidazole ester intermediate is a critical step, and the resulting 2-nitroimidazole ester can be transformed into a variety of other derivatives. rsc.org

Regioselective Alkylation at the N1-Position

Regiospecific N-alkylation of nitroimidazoles is a significant challenge due to the presence of two nitrogen atoms in the imidazole ring, which can lead to a mixture of isomers. iau.ir The regioselectivity of the alkylation is influenced by a tautomeric equilibrium in (NH)-derivatives and the reaction conditions. iau.ir

Research has shown that the alkylation of 2-methyl-5-nitro-1H-imidazole can be achieved with total regioselectivity at the N1 position under specific operating conditions, including the choice of base, solvent, and temperature. derpharmachemica.comderpharmachemica.com For example, using potassium carbonate (K₂CO₃) as the base in acetonitrile (B52724) at 60°C has been found to significantly improve the yields of N-alkylated products. derpharmachemica.comresearchgate.net The steric effect of the nitro group at the 5-position favors alkylation at the N1 position. derpharmachemica.com In contrast, for 4-nitroimidazole (B12731), alkylation is favored at the N-1 position. derpharmachemica.com Phase transfer catalysis has also been employed to achieve highly regioselective N1-alkylation of 2-methyl-4(5)-nitroimidazole at room temperature, offering an eco-friendly and cost-effective method. iau.ir

The table below summarizes the conditions for the regioselective N1-alkylation of nitroimidazoles.

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 2-Methyl-5-nitro-1H-imidazole | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 60 | 1-(Ethoxycarbonylmethyl)-2-methyl-5-nitro-1H-imidazole | 96 | derpharmachemica.comresearchgate.net |

| 4-Nitro-1H-imidazole | Various alkyl halides | K₂CO₃ | Acetonitrile | 60 | 1-Alkyl-4-nitro-1H-imidazole | 66-85 | derpharmachemica.comresearchgate.net |

| 2-Methyl-4(5)-nitroimidazole | Benzyl/butyl halides | Phase Transfer Catalyst | - | Room Temp | N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles | Excellent | iau.ir |

Introduction of Alkyl Substituents (e.g., Ethyl at C5)

The introduction of alkyl groups, such as an ethyl group at the C5 position, is another important functionalization step. One synthetic route to achieve this involves starting with N-methylamino acetaldehyde (B116499) dimethylacetal. This is treated with a salt of thiocyanic acid, followed by in situ alkylation with ethyl bromide to produce 1-methyl-2-(ethylmercapto)–imidazole. mdpi.com This intermediate can then be nitrated and further oxidized to introduce the desired functionalities. mdpi.com

Another approach for synthesizing related imidazole structures, such as ethyl 2-ethyl-1H-imidazole-5-carboxylate, involves the construction of the imidazole ring through condensation reactions. These reactions often utilize starting materials like ethyl oxalate (B1200264) and ethyl chloroacetate, with a base like sodium ethoxide facilitating the ring closure.

Derivatization Approaches for Structural Analogs and Hybrid Molecules

To explore the structure-activity relationships and develop new therapeutic agents, various derivatization strategies are employed to create structural analogs and hybrid molecules of 2-nitroimidazoles.

Synthesis of 1-[2-Substituted Ethyl]-2-methyl-5-nitroimidazole Derivatives

A common strategy for creating derivatives involves modifying the side chain at the N1 position. For example, the alcoholic functional group in metronidazole (B1676534), which is 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, is a suitable site for various reactions. derpharmachemica.comjocpr.com By reacting metronidazole with different reagents, a diverse range of 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives can be synthesized. derpharmachemica.comresearchgate.net

These syntheses often involve nucleophilic substitution reactions where the hydroxyl group is replaced. derpharmachemica.com For instance, reacting metronidazole with benzene (B151609) sulfonyl chloride or phthalic anhydride (B1165640) leads to the formation of the corresponding sulfonated or phthalated derivatives. derpharmachemica.comresearchgate.net The general method involves dissolving metronidazole in a solvent like dioxane, adding a base such as sodium metal, and then reacting it with the appropriate alkylating or acylating agent. derpharmachemica.com

The following table presents some examples of synthesized 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives.

| Derivative Name | Reagent | Yield (%) | Reference |

| Benzenesulfonic acid-2-(2-methyl-5-nitro-imidazole-1-yl)ethyl ester | Benzene sulfonyl chloride | - | derpharmachemica.comresearchgate.net |

| Phthalic acid mono-[2-(2-methyl-5-nitro-imidazole-1-yl)-ethyl] ester | Phthalic anhydride | - | derpharmachemica.comresearchgate.net |

| 2-[2-(5-Methyl-2-nitro-imidazol-1-yl)-ethoxy]-N-phenyl-acetamide | Aniline alkyl amide derivative | 49 | derpharmachemica.com |

| N-Phenethyl-2-[2-(2-methyl-5-nitro-imidazol-1-yl)-ethoxy]-acetamide | Phenylethylamine alkyl amide derivative | 67 | researchgate.net |

Novel Functional Group Incorporations (e.g., Thiol, Thiocarbamoyl, Diarylmethoxy)

The incorporation of novel functional groups is a key strategy to modify the properties of nitroimidazole compounds. For instance, new nitroimidazole derivatives have been synthesized by introducing thiourea (B124793) moieties. nih.gov This can be achieved by reacting 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine dihydrochloride (B599025) with arylisothiocyanates to produce 1-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-arylthioureas. nih.gov

Furthermore, the synthesis of 5-alkylsulfanyl derivatives has been reported as a way to generate new anti-HIV agents. mdpi.com The introduction of a dichlorophenylthio group at the C5 position of an imidazole ring is another example of incorporating a novel functional group. ontosight.ai These modifications aim to enhance the biological activity and pharmacokinetic properties of the parent compound.

Heterocyclic Conjugations and Hybridization Strategies (e.g., Thiadiazole, Oxadiazole, Indole)

Thiadiazole Hybrids: Novel hybrids containing a 5-(nitroaryl)-1,3,4-thiadiazol-2-yl group have been synthesized. nih.gov These hybrid molecules combine the structural features of nitroaromatics with the thiadiazole ring, a common scaffold in various biologically active compounds. nih.gov

Oxadiazole Hybrids: The 1,3,4-oxadiazole (B1194373) ring, a five-membered heterocycle with one oxygen and two nitrogen atoms, is a bioisostere of esters and amides and is known for its diverse biological activities. scispace.commdpi.com Synthetic methodologies have been developed for preparing 5-substituted-2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazoles using both conventional heating and microwave-assisted methods. scispace.com The oxadiazole moiety is derived from furan, with two methylene (B1212753) groups replaced by pyridine-type nitrogens. scispace.commdpi.com The synthesis of these hybrids often involves the cyclization of intermediate compounds. scispace.com The interest in 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole isomers is particularly significant in medicinal chemistry. nih.govresearchgate.net

Indole (B1671886) Hybrids: The indole ring system is a prevalent scaffold in many natural and synthetic compounds. sci-hub.se The hybridization of indolin-2-one and nitroimidazole has led to the synthesis of novel compounds. For instance, 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one was synthesized and subsequently modified to enhance its properties. nih.gov A further refined structure, 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-5-nitroindolin-2-one, which incorporates a nitro group on the indolin-2-one ring, has also been developed. nih.gov Molecular hybridization combining the indole ring with other heterocyclic systems like imidazole[2,1-b]thiazole is a recognized strategy for modifying pharmacological activity. rsc.org

Below is a table summarizing examples of heterocyclic hybrid strategies involving the nitroimidazole core.

| Hybrid Type | Heterocyclic Partner | Example Compound Structure/Class | Synthetic Approach |

| Thiadiazole Hybrid | 1,3,4-Thiadiazole | Hybrids with a 5-(nitroaryl)-1,3,4-thiadiazol-2-yl group nih.gov | Not specified |

| Oxadiazole Hybrid | 1,3,4-Oxadiazole | 5-substituted-2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazoles scispace.com | Conventional and Microwave-assisted synthesis scispace.com |

| Indole Hybrid | Indolin-2-one | 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one nih.gov | Not specified |

Green and Efficient Synthetic Approaches in 2-Nitroimidazole Chemistry

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of nitroimidazole derivatives, aiming for more environmentally benign and efficient processes. Key strategies include one-pot syntheses and the use of microwave irradiation to accelerate reactions and improve yields. nih.govnih.gov

One-pot synthesis, a procedure where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.gov Several one-pot methodologies have been developed for the synthesis of various nitroimidazole derivatives.

For instance, an efficient one-pot, three-component reaction has been reported for preparing 2-nitroimidazole derivatives that incorporate a 1,3-oxazinone moiety. scope-journal.comzenodo.org This method involves the reaction of a substituted phenol, a substituted aromatic aldehyde, and urea (B33335) or thiourea. scope-journal.comzenodo.org Another notable example is the one-pot regioselective bis-Suzuki-Miyaura coupling reaction performed on 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, which allows for the synthesis of 2,4-disubstituted 5-nitroimidazoles. mdpi.com Furthermore, a one-pot method for the preparation of 2,4,5-trinitroimidazole from 4-nitroimidazole has been developed, which is reported to be cost-effective, less toxic, and provides a high yield of up to 80.6%. energetic-materials.org.cn The synthesis of precursors for radiolabeled compounds like [¹⁸F]FMISO has also been streamlined using a one-pot operation that involves tosylation of a primary alcohol followed by a nucleophilic reaction with 2-nitroimidazole. scielo.br

The table below details various one-pot synthetic strategies for nitroimidazole derivatives.

| Target Derivative Class | Key Reactants | Reaction Type | Key Features |

| 2-Nitroimidazole-oxazinone derivatives scope-journal.comzenodo.org | Substituted phenol, aromatic aldehyde, urea/thiourea | Three-component reaction | Efficient, eco-friendly scope-journal.comzenodo.org |

| 2,4-Disubstituted 5-nitroimidazoles mdpi.com | 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, (hetero)arylboronic acids | Regioselective bis-Suzuki-Miyaura coupling | Simple, efficient, applicable to a wide range of substrates mdpi.com |

| 2,4,5-Trinitroimidazole energetic-materials.org.cn | 4-Nitroimidazole, 65% HNO₃/KI/AcOH system | Nitrification | High yield (80.6%), lower cost and toxicity energetic-materials.org.cn |

| [¹⁸F]FMISO Precursor scielo.br | 2,2-dimethyl-1,3-dioxolane-4-methanol, tosyl chloride, 2-nitroimidazole | Tosylation and nucleophilic substitution | Successful one-pot synthesis with 69.9% yield scielo.br |

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.govnih.gov This technology utilizes microwave energy to heat reactants directly and uniformly. nih.gov

The synthesis of 2-nitroimidazole derivatives has significantly benefited from this approach. A one-pot, three-component synthesis of 2-nitroimidazole derivatives containing a 1,3-oxazinone moiety is effectively carried out under microwave conditions. scope-journal.comzenodo.org Similarly, the synthesis of 2,4-disubstituted 5-nitroimidazoles via a one-pot regioselective bis-Suzuki-Miyaura reaction is conducted under microwave heating. mdpi.com The preparation of 5-substituted-2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazoles has also been achieved using microwave irradiation, which offers advantages over conventional methods. scispace.com The synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives has been accomplished through a sequential two-step, one-pot, multicomponent reaction under microwave-assisted conditions, highlighting the utility of this green protocol. nih.gov

The following table provides examples of microwave-assisted syntheses in nitroimidazole chemistry.

| Product | Reaction Type | Catalyst/Solvent | Key Advantages |

| 2-Nitroimidazole-oxazinone derivatives scope-journal.comzenodo.org | One-pot, three-component reaction | Not specified | Efficient, eco-friendly procedure scope-journal.comzenodo.org |

| 2,4-Disubstituted 5-nitroimidazoles mdpi.com | One-pot regioselective bis-Suzuki-Miyaura coupling | Pd(OAc)₂, PPh₃ / DME/EtOH/H₂O | Development of an efficient synthesis method mdpi.com |

| Imidazo[1,2-a]pyrimidine containing imidazoles nih.gov | Sequential, one-pot, multicomponent reaction | p-toluenesulfonic acid / Ethanol | Green protocol, moderate to good yields (46%-80%) nih.gov |

Molecular Mechanisms of Action of 5 Ethyl 1 Methyl 2 Nitroimidazole

Bioreductive Activation of the 2-Nitro Group

The cornerstone of 5-Ethyl-1-methyl-2-nitroimidazole's mechanism of action is the reduction of its 2-nitro group. This process is significantly more efficient in hypoxic environments, which are characteristic of certain tumors and anaerobic microorganisms. mdpi.com In well-oxygenated tissues, the initially formed radical anion can be re-oxidized back to the parent compound, a process termed "futile cycling," which limits its toxicity to normal cells. asm.orgopenmedscience.com However, in the absence of sufficient oxygen, the reduction proceeds, generating highly reactive species. mdpi.comnih.gov

The bioreductive activation of 2-nitroimidazoles is catalyzed by a variety of cellular enzymes. These enzymes facilitate the transfer of electrons to the nitro group, initiating its transformation into cytotoxic species. The primary enzymatic systems implicated in this process are summarized in the table below.

| Enzyme Class | Description | Key Findings |

| Nitroreductases (NTRs) | These enzymes, particularly prevalent in bacteria and some parasites, are crucial for the activation of nitroaromatic prodrugs. asm.orgnih.gov They are broadly classified into Type I (oxygen-insensitive) and Type II (oxygen-sensitive) nitroreductases. | Type I nitroreductases catalyze a two-electron reduction of the nitro group to a nitroso intermediate, which is then further reduced to a hydroxylamine (B1172632). asm.org This process is key to the trypanocidal activity of 2-nitroimidazoles like benznidazole (B1666585). asm.orgnih.gov Type II nitroreductases, on the other hand, perform a one-electron reduction to form a nitro radical anion. smolecule.com |

| Ferredoxin Oxidoreductase | This enzyme system, particularly the pyruvate (B1213749):ferredoxin oxidoreductase (PFOR), is central to the metabolism of anaerobic organisms. nih.govmdpi.com It generates low-redox-potential electrons that are transferred via ferredoxin. | Ferredoxin, in its reduced state, is a potent activator of nitroimidazoles, transferring electrons to the nitro group. nih.govmdpi.com The rate of reduction by this system has been shown to correlate with the drug's efficacy against certain anaerobic protozoa. nih.gov |

| Thioredoxin Reductases (TrxR) | These flavin-containing enzymes are part of the thioredoxin system, which is vital for maintaining cellular redox balance. | Thioredoxin reductase has been identified as a key enzyme in the activation of nitroimidazoles in organisms like Entamoeba histolytica and Trichomonas vaginalis. plos.orgnih.gov It can directly reduce the nitro group, and in doing so, becomes a target for the reactive metabolites it helps create. plos.orgmq.edu.au |

The enzymatic reduction of the 2-nitro group of compounds like this compound leads to the formation of a series of highly reactive and unstable intermediates. These species are the primary effectors of cellular damage.

The initial step in the reduction cascade is the formation of a nitro radical anion through a single-electron transfer. openmedscience.comsmolecule.com This intermediate is a precursor to other cytotoxic species. smolecule.com Further reduction leads to the generation of a nitrosoimidazole , which is highly reactive. asm.org A subsequent two-electron reduction of the nitroso intermediate produces a hydroxylamine derivative . asm.orgsmolecule.comnih.gov This hydroxylamine is considered a significant cytotoxic species, as it is stable enough to diffuse from its site of formation and interact with distant cellular targets. smolecule.comnih.gov

Under certain conditions, the breakdown of these intermediates can also lead to the release of other reactive species. For instance, the decomposition of the dihydro-dihydroxyimidazole derivative, a product of the reduction pathway of benznidazole, has been shown to release glyoxal (B1671930) , a reactive dialdehyde. asm.org Furthermore, homolytic cleavage of carbon-nitrogen bonds in the reduced nitroimidazole can result in the release of nitric oxide (NO) , which can disrupt cellular respiration. smolecule.commdpi.com

Intracellular Molecular Targets and Interactions

Once activated, the reactive metabolites of this compound can interact with and damage a variety of essential cellular macromolecules, leading to cell death.

DNA is a primary target for the cytotoxic effects of activated 2-nitroimidazoles. nih.govresearchgate.net The reactive intermediates can cause significant DNA damage, including the formation of double-strand breaks. nih.govresearchgate.net This damage triggers cellular DNA repair mechanisms, such as the homologous recombination pathway. researchgate.net

The interaction with DNA can occur through the formation of covalent DNA adducts . mdpi.com The hydroxylamine and other electrophilic metabolites can bind to DNA bases, disrupting the structure and function of the genetic material. nih.gov For example, the breakdown product glyoxal can form adducts with guanosine (B1672433) residues. asm.org However, it is noteworthy that in some studies with specific 2-nitroimidazole (B3424786) derivatives, covalent binding was observed with cellular proteins but not directly with DNA, suggesting that the primary mode of action may vary between different compounds within this class. nih.gov

Cellular proteins are major targets for the reactive metabolites of 2-nitroimidazoles. nih.govplos.org The formation of covalent adducts with proteins can lead to their dysfunction and the inhibition of critical enzymatic activities. nih.govmq.edu.au

| Targeted Proteins and Enzymes | Consequence of Interaction |

| Thioredoxin Reductase | Forms covalent adducts with the activated drug, leading to a significant reduction in its enzymatic activity. plos.orgnih.gov This disrupts the cellular redox system. nih.gov |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Adduct formation with this key glycolytic enzyme can curtail its catalytic activity. nih.gov |

| Glutathione S-transferase (GST) | Inhibition of this detoxification enzyme through adduct formation can compromise the cell's ability to handle oxidative stress. nih.gov |

| Other Proteins | Adducts have also been observed with thioredoxin, superoxide (B77818) dismutase, and purine (B94841) nucleoside phosphorylase, among others. plos.orgmq.edu.au |

In addition to direct damage to DNA and proteins, nitroimidazole compounds can interfere with specific metabolic pathways. A notable example comes from the study of bicyclic nitroimidazoles, such as pretomanid (B1679085) and delamanid (B1670213), used in the treatment of tuberculosis. These compounds have been shown to inhibit the biosynthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall. mdpi.comresearchgate.netnih.gov This inhibition is one of the key mechanisms of their aerobic activity. nih.gov While this specific mechanism has been detailed for bicyclic nitroimidazoles, it highlights the potential for this class of compounds to disrupt unique and essential metabolic pathways in target organisms.

Preclinical Evaluation of Biological Activities of 5 Ethyl 1 Methyl 2 Nitroimidazole and Analogs

Antimicrobial Activity Spectrum

Antibacterial Efficacy (Anaerobic and Microaerophilic Bacteria)

Nitroimidazoles, as a class, exhibit significant bactericidal activity against a wide range of anaerobic and some microaerophilic bacteria. nih.govbasicmedicalkey.com This activity is attributed to the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic intermediates that damage DNA and other macromolecules. basicmedicalkey.com

Derivatives of 2-methyl-5-nitroimidazole (B138375), such as metronidazole (B1676534), ornidazole, and tinidazole, are widely utilized for treating infections caused by anaerobic bacteria. nih.govderpharmachemica.com The spectrum of activity generally includes most anaerobic bacteria. nih.gov However, some anaerobic cocci, non-sporing gram-positive bacilli, and Propionibacterium species may exhibit resistance. nih.gov

While some studies have synthesized and evaluated various 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives for their antibacterial properties, specific data for the 5-ethyl analog is not provided. derpharmachemica.com For instance, a study on benzene (B151609) sulfonated and phenylacetamide derivatives of metronidazole showed some inhibitory activity against Staphylococcus aureus and Streptococcus B, respectively, with Minimum Inhibitory Concentrations (MICs) of 250 µg/ml and 187.5 µg/ml. derpharmachemica.com Another study on novel 5-nitroimidazole derivatives reported MIC values ranging from 7.3 to 125 micrograms/ml against various bacteria. nih.gov

Without specific studies on 5-Ethyl-1-methyl-2-nitroimidazole, its precise antibacterial efficacy, including its spectrum and MIC values against relevant anaerobic and microaerophilic bacteria, remains undetermined.

Antifungal Efficacy

The antifungal activity of 5-nitroimidazole derivatives has been explored, but it is generally less pronounced than their antibacterial and antiprotozoal effects. Some novel synthesized 5-nitroimidazole derivatives have demonstrated antifungal activity, with reported MIC values ranging from 3 to 25 micrograms/ml against certain fungi. nih.gov Another study mentioned that some derivatives were tested against Aspergillus niger and Candida albicans. jocpr.com

A 2019 study by Owolabi et al. described moderate antifungal activity of 1-ethyl-2-methyl-4-nitroimidazole-5-thiol and its derivatives against C. albicans. rsisinternational.org More recently, a 2024 study on 5-chloro-1-methyl-4-nitroimidazole (B20735) showed excellent in-vitro antifungal activity against clinical strains of Candida albicans and Aspergillus niger, with a minimum bactericidal concentration of 2.5 mg/mL. rsisinternational.org

However, no specific data on the antifungal efficacy of this compound was found in the conducted searches. Therefore, its potential activity against fungal pathogens is unknown.

Antiparasitic Efficacy

The 5-nitroimidazole class of compounds is a cornerstone in the treatment of various parasitic infections, particularly those caused by protozoa. nih.gov

Antiprotozoal Activity (e.g., Trichomonas vaginalis, Giardia intestinalis, Entamoeba histolytica)

5-nitroimidazoles like metronidazole are the first-line treatment for infections caused by Trichomonas vaginalis, Giardia intestinalis (also known as Giardia lamblia), and Entamoeba histolytica. nih.govnih.govnih.govmdpi.com The mechanism of action involves the reductive activation of the nitro group by microbial enzymes, leading to cytotoxic effects. nih.gov

Numerous studies have synthesized and evaluated novel 5-nitroimidazole derivatives to overcome drug resistance and improve efficacy. For instance, a study on nitroimidazole carboxamides reported potent activity against metronidazole-sensitive and -resistant strains of G. lamblia (EC50 values ranging from 0.1 to 2.5 µM) and E. histolytica (EC50 values from 1.7 to 5.1 µM). nih.gov Some of these compounds also showed potent activity against T. vaginalis (EC50 = 0.6–1.4 µM). nih.gov

Despite the extensive research on 5-nitroimidazole analogs against these protozoa, no specific IC50 or other efficacy data for this compound against Trichomonas vaginalis, Giardia intestinalis, or Entamoeba histolytica could be located.

Anti-Leishmanial Activity

The potential of 5-nitroimidazole derivatives against various species of Leishmania is an active area of research. mdpi.com Several studies have focused on synthesizing and evaluating new 5-nitroimidazole compounds for anti-leishmanial activity. For example, derivatives of 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole have been synthesized and shown to have inhibitory activity against L. major promastigotes. mdpi.com

However, the search for data specifically on the anti-leishmanial activity of this compound did not yield any results. Its efficacy against any Leishmania species is therefore not documented in the available literature.

Anti-Trypanosomal Activity

Nitroimidazole derivatives have also been investigated for their activity against trypanosomes, the causative agents of Chagas disease (Trypanosoma cruzi) and Human African Trypanosomiasis (Trypanosoma brucei). mdpi.com For instance, fexinidazole, a 2,5-disubstituted nitroimidazole, is in clinical development for the treatment of Human African Trypanosomiasis. nih.gov

Studies on other novel nitroimidazole compounds, such as 5-nitro-2-aminothiazole-based amides, have shown moderate to active efficacy against T. cruzi and T. brucei. nih.govnih.gov A 2023 study confirmed that the 3-nitrotriazole nucleus generally leads to increased activity against T. cruzi when compared to 2-nitroimidazole (B3424786) analogs. nih.gov

No specific information or data regarding the anti-trypanosomal activity of this compound was found.

Mechanisms of Resistance to 2 Nitroimidazole Compounds

Enzymatic Alterations Leading to Reduced Activation

The most significant mechanism of resistance to 2-nitroimidazoles is the impairment of their reductive activation. wilddata.cnresearchgate.net This typically occurs through changes in the enzymes responsible for reducing the nitro group, rendering the prodrug inert.

A primary driver of resistance is the alteration of nitroreductase enzymes, which are crucial for activating 2-nitroimidazole (B3424786) prodrugs. nih.govbangor.ac.uk In various microorganisms, the downregulation, mutation, or complete loss of specific nitroreductases is directly linked to decreased susceptibility. nih.govresearchgate.net

In Mycobacterium tuberculosis, resistance to nitroimidazole drugs like delamanid (B1670213) and pretomanid (B1679085) is frequently associated with mutations in the gene encoding a deazaflavin-dependent nitroreductase (Ddn). nih.govplos.organu.edu.au The Ddn enzyme, utilizing cofactor F420, is responsible for the reductive activation of these prodrugs. nih.govanu.edu.au Mutations in the ddn gene can abolish this activation capability. plos.org Research has identified numerous spontaneous mutations in ddn that confer resistance. nih.gov For instance, a study of pretomanid-resistant mutants found that 29% of the resistance-conferring genetic lesions occurred in the ddn gene. nih.gov

Notably, some mutations in Ddn can eliminate its ability to activate the prodrug while preserving its native physiological function, which is thought to be important for the bacterium's fitness, particularly in hypoxic conditions. nih.govplos.org This allows the resistant mutant to survive and propagate without a significant fitness cost. nih.gov

In other bacteria, such as Helicobacter pylori and Bacteroides species, different sets of nitroreductases are involved. In H. pylori, the RdxA (an oxygen-insensitive NADPH nitroreductase) and FrxA (a NAD(P)H flavin oxidoreductase) enzymes are implicated in metronidazole (B1676534) activation. Loss-of-function mutations in the genes encoding these enzymes are a common cause of resistance. Similarly, the nim genes, found in Bacteroides species, encode nitroreductases that can inactivate 2-nitroimidazoles by reducing the nitro group to a non-toxic amino derivative, representing a distinct resistance mechanism. nih.govoup.combiorxiv.org

Table 1: Genes and Enzymes Implicated in 2-Nitroimidazole Resistance

| Gene/Enzyme | Organism(s) | Function in Resistance |

| Ddn | Mycobacterium tuberculosis | Mutations or downregulation prevent the reductive activation of pretomanid and delamanid. nih.govplos.organu.edu.au |

| rdxA, frxA | Helicobacter pylori | Loss-of-function mutations in these nitroreductase genes lead to failed activation of metronidazole. mdpi.com |

| nim genes | Bacteroides fragilis | Encode 5-nitroimidazole reductase, which inactivates the drug by converting the nitro group to a non-toxic amino group. nih.govbiorxiv.org |

| PFOR | Trichomonas vaginalis, Giardia lamblia | Decreased activity of Pyruvate (B1213749):Ferredoxin Oxidoreductase reduces the electron flow needed for drug activation. nih.govasm.org |

| HefABC | Helicobacter pylori | An efflux pump system; increased expression leads to the removal of the drug from the cell. mdpi.com |

Resistance can also emerge from broader metabolic adaptations within the anaerobic energy pathways that are responsible for generating the reduced ferredoxin necessary for drug activation. nih.govasm.org In anaerobic protozoa like Trichomonas vaginalis and Giardia lamblia, the enzyme Pyruvate:Ferredoxin Oxidoreductase (PFOR) is a key component of pyruvate metabolism and a primary source of electrons for ferredoxin reduction. nih.govasm.org

Efflux Pump Mechanisms and Drug Accumulation

Another key strategy employed by microorganisms to resist antimicrobials is the use of efflux pumps, which are membrane proteins that actively transport toxic substances, including antibiotics, out of the cell. droracle.airesearchgate.net By reducing the intracellular concentration of the drug, efflux pumps can prevent it from reaching the necessary levels to be effectively activated and cause cytotoxicity. mcmaster.camdpi.com

This mechanism has been identified as a contributor to nitroimidazole resistance in several bacteria. nih.govmdpi.com In H. pylori, for example, increased expression of the HefABC efflux pump has been linked to metronidazole resistance, particularly in strains that have intact nitroreductase genes. mdpi.com Similarly, multidrug efflux pumps in Bacteroides species can contribute to resistance against various compounds, including nitroimidazoles. mdpi.com The upregulation of these pumps can be triggered by exposure to the antibiotic, leading to an adaptive resistance response. droracle.aimdpi.com Efflux pumps are a significant factor in multidrug resistance (MDR), as a single pump can often recognize and expel a wide range of structurally different compounds. droracle.ainih.gov

Strategies to Mitigate Resistance in 2-Nitroimidazole Therapy Research

Overcoming the challenge of antimicrobial resistance requires innovative therapeutic strategies. researchgate.netnih.gov Research into mitigating 2-nitroimidazole resistance is focused on several promising avenues.

One major approach is the development of efflux pump inhibitors (EPIs). mdpi.com These molecules are designed to be co-administered with an antibiotic. By blocking the action of efflux pumps, EPIs can restore the intracellular concentration of the antibiotic to therapeutic levels, thereby resensitizing resistant strains. mdpi.com

Another strategy involves the design of novel nitroimidazole compounds that can circumvent existing resistance mechanisms. This includes creating compounds that are activated by a wider range of nitroreductases, making it less likely that a single enzyme mutation will lead to high-level resistance. acs.org Additionally, researchers are exploring "dual-action" or hybrid drugs. For instance, linking a nitroimidazole to another pharmacophore, such as an indolin-2-one, has been shown to create compounds that not only get activated into reactive species but also directly inhibit other essential bacterial targets like topoisomerase IV. acs.org This dual mode of action can significantly lower the frequency of resistance development. acs.org

Furthermore, enhancing our understanding of the specific mutations that confer resistance can guide the development of "conformation-guided inhibitors" or next-generation drugs designed to be effective against resistant variants. acs.org By understanding the structural changes in enzymes like Ddn caused by resistance mutations, new drugs can be tailored to bind effectively to these altered enzymes. plos.org Finally, antibiotic stewardship programs that promote the rational use of existing drugs are crucial to slowing the emergence and spread of resistance. nih.gov

Based on a thorough review of available scientific literature, it is not possible to generate a complete and detailed article on the chemical compound “5-Ethyl-1-methyl-2-nitroimidazole” that meets the specified requirements for all outlined subsections.

Publicly accessible scientific databases and research articles contain a significant lack of specific experimental data for this particular compound (CAS Number: 22796-67-4). While information exists for related nitroimidazole derivatives and isomers, the strict instruction to focus solely on "this compound" prevents the use of this data.

A summary of the data availability for the requested analytical techniques is as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): No specific experimental NMR data was found for this compound.

Infrared (IR) and Raman Spectroscopy: Limited IR data is mentioned in a doctoral dissertation, but comprehensive research findings are not available. No specific Raman spectroscopy data was found.

Mass Spectrometry (MS, GC-MS, LC-MS/MS, ESI-Q-TOF): High-resolution mass spectrometry (HRMS) data confirming the compound's exact mass has been identified. However, detailed fragmentation studies or data from hyphenated techniques like GC-MS or LC-MS/MS specifically for this compound are not available in the reviewed sources.

UV-Visible Spectrophotometry: No specific UV-Visible spectrophotometric data was found.

X-ray Diffraction Analysis (Single-crystal and Powder): No X-ray diffraction data was found.

Chromatographic Separation and Quantification Methods: No specific methods detailing the chromatographic separation or quantification of this compound were found.

Due to this absence of detailed research findings and numerical data across most of the required analytical sections, creating a "thorough, informative, and scientifically accurate" article with the specified data tables is not feasible while adhering to the strict content constraints. Any attempt to do so would result in an incomplete article or the inclusion of unsubstantiated information.

Advanced Analytical and Computational Methodologies in 2 Nitroimidazole Research

Chromatographic Separation and Quantification Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques widely used for the separation, identification, and quantification of nitroimidazole derivatives in various matrices. mdpi.comsci-hub.se These methods offer high resolution and sensitivity, making them suitable for the analysis of complex mixtures and trace-level detection. mdpi.com

UPLC, an enhancement of HPLC, utilizes smaller particle sizes in the stationary phase, leading to faster analysis times and improved separation efficiency. plos.org A UPLC-Orbitrap-HRMS method was developed for the quantification of nitroimidazole residues in honey, demonstrating limits of detection (LODs) ranging from 0.01 to 0.17 µg/L and limits of quantification (LOQs) from 0.020 to 0.29 µg/L. tandfonline.com The recovery rates for this method were between 79.8% and 104%. tandfonline.com

In another study, a UPLC-MS/MS system was employed to analyze nitroimidazole metabolites in urine and plasma. nih.gov The mobile phase consisted of a gradient of 5 mM ammonium (B1175870) acetate (B1210297) and 2% formic acid in water and acetonitrile (B52724), with a total run time of 4 minutes. nih.gov For the analysis of nitroimidazoles in honey, a dispersive-solid phase extraction (d-SPE) method followed by UHPLC-MS/MS on a C18 column was developed, achieving LODs of 0.02–0.07 µg/kg and LOQs of 0.05–0.2 µg/kg. mdpi.com

HPLC methods have also been established for the determination of nitroimidazoles and their impurities. For instance, an isocratic reversed-phase HPLC method was developed to separate and estimate 2-methyl-5-nitroimidazole (B138375) and ornidazole. researchgate.net This method utilized a C18 column with a mobile phase of methanol (B129727) and water (20:80 v/v). researchgate.net

Table 1: Examples of HPLC and UPLC Methods for Nitroimidazole Analysis

| Analyte(s) | Matrix | Method | Key Parameters | Recovery (%) | LOD/LOQ |

| Nitroimidazoles | Honey | UPLC-Orbitrap-HRMS | Mobile Phase: 0.1% FA in water and ACN | 79.8 - 104 | LOD: 0.01-0.17 µg/L; LOQ: 0.02-0.29 µg/L |

| Nitroimidazoles & Metabolites | Honey | d-SPE, UHPLC-MS/MS | C18 column | 90.2 - 105.6 | LOD: 0.02-0.07 µg/kg; LOQ: 0.05-0.2 µg/kg |

| 2-Methyl-5-nitroimidazole, Ornidazole | Bulk Drug | RP-HPLC | C18 column, Mobile Phase: Methanol:Water (20:80) | ~98 | Not specified |

| Nitroimidazole Metabolites | Urine, Plasma | UPLC-MS/MS | Mobile Phase: 5 mM ammonium acetate, 2% formic acid in water/ACN | Not specified | Not specified |

Thin Layer Chromatography (TLC) and TLC-Densitometry

Thin Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique used for the separation and identification of nitroimidazole compounds. mdpi.comresearchgate.net When coupled with densitometry, TLC provides quantitative analysis, making it a valuable tool for quality control and stability studies. mdpi.comsemanticscholar.org

A TLC-densitometric method was developed for the simultaneous separation of metronidazole (B1676534), secnidazole, ornidazole, tinidazole, and 2-methyl-5-nitroimidazole. semanticscholar.org This method utilized silica (B1680970) gel 60F254 plates and a mobile phase of chloroform, methanol, and diethylamine (B46881) (9:1:1, v/v/v). preprints.org The method was validated for its sensitivity, with a limit of quantification (LOQ) of 0.036 µ g/spot for metronidazole and 0.066 µ g/spot for tinidazole. semanticscholar.org

In another study, TLC was used to assess the stability of several 5-nitroimidazoles under various stress conditions, such as different pH values and the presence of hydrogen peroxide. mdpi.com The mobile phase used was chloroform-methanol (9:1, v/v) on silica gel 60F254 plates. mdpi.comresearchgate.net This method effectively separated the parent compounds from their degradation products. mdpi.com

TLC is also employed to monitor the purity of synthesized nitroimidazole derivatives. derpharmachemica.comhumanjournals.com For instance, the purity of newly synthesized 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives was checked using pre-coated aluminum plates and visualized under UV light. derpharmachemica.com

Table 2: TLC Methods for the Analysis of Nitroimidazoles

| Analyte(s) | Purpose | Stationary Phase | Mobile Phase | Detection |

| Metronidazole, Secnidazole, Ornidazole, Tinidazole, 2-methyl-5-nitroimidazole | Separation and Quantification | Silica gel 60F254 | Chloroform:Methanol:Diethylamine (9:1:1, v/v/v) | Densitometry (313 nm) |

| Metronidazole, Secnidazole, Ornidazole, Tinidazole | Stability Study | Silica gel 60F254 | Chloroform:Methanol (9:1, v/v) | Densitometry |

| 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives | Purity Check | Pre-coated aluminum plates | Not specified | UV light (254/360 nm) |

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the cleanup and concentration of nitroimidazoles from complex matrices like milk and honey prior to chromatographic analysis. nih.govnih.govavestia.com This method enhances the sensitivity and selectivity of the subsequent analytical determination.

A novel SPE method using mixed cation exchange (MCX) cartridges was developed for the extraction of 5-nitroimidazole drugs from milk samples. nih.gov This was followed by analysis with micellar electrokinetic chromatography (MEKC), achieving detection limits lower than 1.8 µg/L. nih.gov Another SPE method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) was validated for the determination of eight banned nitroimidazole residues in natural casings, with average recoveries ranging from 87.3% to 116.5%. nih.gov

Molecularly imprinted polymers (MIPs) have also been utilized as SPE sorbents for the selective extraction of nitroimidazoles. SupelMIP SPE columns were used for the extraction of nitroimidazoles from milk and egg samples, demonstrating high and reproducible recoveries with an average of 95 ± 7%. sigmaaldrich.com Similarly, SupelMIP™ SPE columns were used in the analysis of nitroimidazoles in honey samples, showing excellent extraction efficiency and minimal matrix interference. avestia.com

Dispersive solid-phase extraction (d-SPE) is another variant of SPE that has been successfully applied. A d-SPE method using a mixed-mode strong cation-exchange sorbent was developed for the analysis of four nitroimidazoles and their metabolites in honey, with recoveries ranging from 90.2% to 105.6%. mdpi.com

Table 3: SPE Methods for Nitroimidazole Extraction

| Matrix | SPE Sorbent | Subsequent Analysis | Key Findings |

| Milk | Mixed Cation Exchange (MCX) | MEKC | LOD < 1.8 µg/L |

| Natural Casings | Strong Cation-Exchange | LC-MS/MS | Recovery: 87.3% - 116.5% |

| Milk, Egg | SupelMIP | LC-MS/MS | Recovery: avg. 95 ± 7% |

| Honey | SupelMIP™ | LC-MS/MS | Excellent extraction efficiency |

| Honey | Mixed-Mode Strong Cation-Exchange (d-SPE) | UHPLC-MS/MS | Recovery: 90.2% - 105.6% |

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling have become indispensable tools in 2-nitroimidazole (B3424786) research, providing deep insights into their electronic structure, reactivity, and interactions with biological targets. These methods complement experimental data and guide the design of new derivatives with desired properties.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Stability

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic properties of molecules. nih.govfrontiersin.org It has been extensively applied to 2-nitroimidazole derivatives to understand their conformational landscape, spectroscopic properties, and reactivity. nih.govscispace.comresearchgate.net

DFT calculations have been used to predict the vibrational (IR and Raman) and NMR spectroscopic properties of 2-nitroimidazole-based radiopharmaceuticals. nih.govresearchgate.net These calculations help in the interpretation of experimental spectra and provide a detailed characterization of the molecular structure. nih.gov Time-dependent DFT (TD-DFT) computations are employed to gain insights into the excited states of these compounds. nih.govresearchgate.net

Studies have shown that the 2-nitroimidazole moiety largely determines the spectroscopic properties of its derivatives. nih.govscispace.com DFT calculations have also been used to explore the effects of substituents on the stability, physicochemical properties, and chemical reactivity of nitroimidazoles. sci-hub.se For instance, the introduction of a nitro group can reduce the electron density at the imidazole (B134444) ring, thereby increasing its resistance to electrophilic substitution.

In a study of 2-nitroimidazole, differential DFT (ΔDFT) calculations confirmed the interpretation of X-ray photoelectron spectra (XPS), relating the core levels of the molecule to its building blocks. frontiersin.org DFT has also been used to study the electronic structure of copper(II) complexes with 2-methyl-5-nitroimidazole, providing insights into their geometry and electronic transitions. rsc.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr This method is crucial for understanding the interactions between nitroimidazole derivatives and their biological targets, aiding in the design of new therapeutic agents.

While specific molecular docking studies for "5-Ethyl-1-methyl-2-nitroimidazole" were not found, the general applicability of this method to nitroimidazole compounds is well-established. For example, docking studies on other imidazole derivatives have been performed to understand their binding to protein targets. dergipark.org.tr These studies help in elucidating the mechanism of action and in the rational design of more potent inhibitors.

The nitro group in nitro-substituted imidazoles has been shown to enhance binding to enzymes through polarized π-π interactions. This highlights the importance of the electronic properties of the nitroimidazole core in ligand-target interactions.

Quantum-Chemical Descriptors (e.g., NBO, FMO, ELF, LOL, Proton Affinities, Electrophilicity Index)

A variety of quantum-chemical descriptors are calculated to quantify different aspects of the electronic structure and reactivity of nitroimidazole derivatives. These descriptors provide a deeper understanding of the molecular properties and their influence on biological activity.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study hyperconjugative interactions and electron delocalization within a molecule. researchgate.net For instance, in an N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine, NBO analysis revealed significant stabilization energy from the interaction between a lone pair on a nitrogen atom and a π* antibonding orbital. tandfonline.com

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's stability. DFT studies have shown that for some nitroimidazole derivatives to exhibit high activity, the LUMO energy level should be within a specific range, and it is often distributed over the 2-methyl-5-nitroimidazole ring. researchgate.net

Electron Localization Function (ELF) and Localization-of-Function (LOL): These are wavefunction analyses that help to confirm areas of electron localization and delocalization within a molecule. tandfonline.com

Proton Affinities: Proton affinities are calculated to determine the basicity of specific atoms within the nitroimidazole ring, which can influence intermolecular interactions and reactivity. sci-hub.sersc.org For example, the proton affinity of the N3 atom in the imidazole ring is a key descriptor of its basic character. sci-hub.se

Electrophilicity Index: This descriptor quantifies the ability of a molecule to accept electrons. sci-hub.se It is used to analyze the chemical reactivity of nitroimidazole derivatives. sci-hub.se

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. semanticscholar.org For nitroimidazole derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects, such as radiosensitization, antibacterial, and antiprotozoal activities. semanticscholar.orgresearchgate.net

Researchers have employed various statistical methods, including multi-linear regression and more advanced techniques like projection pursuit regression, to develop predictive QSAR models. semanticscholar.orgjst.go.jp These models utilize a range of molecular descriptors, which are numerical values that characterize the physicochemical properties of the molecules. Common descriptors include those related to lipophilicity (e.g., log P), electronic properties, and steric factors. semanticscholar.org

One study focused on developing a QSAR model for the radiosensitization effectiveness of nitroimidazole compounds. semanticscholar.orgjst.go.jpcncb.ac.cn By combining a heuristic method with projection pursuit regression, a reliable model was established that could predict the activity of new compounds and identify which structural factors are most important. semanticscholar.orgjst.go.jp Another research effort derived a simple 4-feature QSAR model to explain the minimum inhibitory concentration (MIC) results for a series of bicyclic nitroimidazoles against Mycobacterium tuberculosis. nih.gov This 3D-QSAR model utilized a pharmacophore hypothesis with hydrogen bond acceptors, a hydrogen bond donor, and a hydrophobe to predict antitubercular activity. nih.gov

Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of metronidazole-triazole-styryl hybrids to elucidate the steric, electrostatic, and hydrophobic fields' effects on their antiamoebic activity. imist.ma These models help in understanding the three-dimensional aspects of the drug-receptor interaction, guiding the design of more potent analogs. imist.ma

| Nitroimidazole Class | Biological Activity | QSAR Methodology | Key Findings/Descriptors | Reference |

|---|---|---|---|---|

| Bicyclic Nitroimidazoles | Antitubercular (Aerobic) | 3D-QSAR Pharmacophore Modeling | Model based on 2 hydrogen bond acceptors, 1 donor, and 1 hydrophobe. | nih.gov |

| General Nitroimidazoles | Radiosensitization | Projection Pursuit Regression & Heuristic Method | Developed a predictive model for radiosensitization effectiveness. | semanticscholar.orgjst.go.jp |

| Metronidazole-Triazole-Styryl Hybrids | Antiamoebic | CoMFA and CoMSIA | Identified steric, electrostatic, and hydrophobic field effects as crucial for activity. | imist.ma |

Chemoinformatics and Virtual Screening Approaches

Chemoinformatics combines computational techniques with chemical information to support drug discovery. nih.gov In the context of 2-nitroimidazole research, chemoinformatics and virtual screening are powerful tools for identifying novel drug candidates from large compound databases. unlp.edu.arresearchgate.net These approaches can significantly accelerate the initial stages of drug development by prioritizing compounds for synthesis and biological testing. unesp.br

Virtual screening can be performed using two main strategies: ligand-based and structure-based. Ligand-based virtual screening relies on the similarity of candidate molecules to known active compounds. unlp.edu.ar Structure-based virtual screening, or docking, involves computationally fitting potential ligands into the three-dimensional structure of a biological target, such as an enzyme or receptor. unlp.edu.arunesp.br

For instance, molecular docking studies have been used to investigate the interactions of nitroimidazole derivatives with target proteins like nitroreductase. unesp.br By calculating binding affinities and analyzing the interactions at the active site, researchers can predict the inhibitory potential of a compound. One such study on metronidazole derivatives showed that the addition of certain functional groups could enhance the binding affinity to the nitroreductase Rdxa protein from H. pylori. unesp.br

Chemoinformatics tools are also employed in the design of new hybrid molecules. Medicinal chemistry approaches like bioisosterism and molecular hybridization have been used to design novel 2-nitroimidazole-1,2,3-triazole sulfonamide hybrids. nih.gov These designed compounds were then synthesized and evaluated, with some showing potent activity against Trypanosoma cruzi and Leishmania (L.) amazonensis. nih.gov The use of chemoinformatic platforms also aids in the prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), helping to identify candidates with drug-like characteristics early in the discovery pipeline. unesp.br

Future Directions and Emerging Research Avenues

Development of Novel Hybrid Molecules and Conjugates

A prominent strategy to enhance the efficacy and broaden the activity spectrum of nitroimidazoles is the development of hybrid molecules. This approach involves chemically linking a nitroimidazole pharmacophore to another bioactive molecule, aiming to create a single chemical entity with dual or synergistic modes of action.

Research has demonstrated the viability of this strategy by synthesizing novel compounds derived from antiparasitic precursors. For instance, new hybrid molecules have been created by condensing 2-(2-methyl-5-nitro-1H-nitroimidazolyl)ethylamine with other active moieties. nih.gov One such condensation with 5-nitro-2-furylacrylic acid resulted in a hybrid molecule that exhibited potent antiamoebic and antigiardial activities. nih.gov Another successful synthesis involved the reaction of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) with 1-(2-bromoethyl)-2-methyl-5-nitroimidazole, which yielded a hybrid compound with significant lethal activity against Entamoeba histolytica and Giardia intestinalis. nih.gov The IC50 value of this particular hybrid was found to be at least five times lower than the standard drug, metronidazole (B1676534). nih.gov

Similarly, various 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives have been synthesized by reacting metronidazole with different reagents. researchgate.netderpharmachemica.com These modifications, which include the introduction of benzene (B151609) sulfonate and phenylacetamide groups, have resulted in derivatives with notable activity against aerobic bacteria like Staphylococcus aureus and Streptococcus B, organisms typically unaffected by metronidazole. researchgate.netderpharmachemica.com The rationale behind creating these hybrids often involves leveraging the alcoholic functional group on the metronidazole side chain, which is amenable to various chemical modifications. derpharmachemica.com

The creation of metal-nitroimidazole complexes represents another frontier. openmedscience.com Isocyanide-metronidazole derivatives have been synthesized and labeled with technetium-99m (99mTc) to create complexes for potential use in medical imaging. openmedscience.com This demonstrates the versatility of the nitroimidazole scaffold in forming conjugates not only with other organic molecules but also with metallic elements for theranostic applications.

Table 1: Examples of Synthesized Nitroimidazole-Based Hybrid Molecules and Their Activities

| Precursor 1 | Precursor 2 | Resulting Hybrid Molecule | Target Organism/Cell | Observed Activity |

| 2-(2-methyl-5-1H-nitroimidazolyl)ethylamine | 5-nitro-2-furylacrylic acid | 3-(5-nitrofuran-2-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]acrylamide | Entamoeba histolytica, Giardia intestinalis | Potent antiamoebic and antigiardial activity (IC50 ≈ 5.5 µM) nih.gov |

| 7-chloro-4-(piperazin-1-yl)quinoline | 1-(2-bromoethyl)-2-methyl-5-nitroimidazole | 7-chloro-4-(4-[2-(5-nitroimidazol-1-yl)ethyl]-piprazin-1-yl)quinoline | Entamoeba histolytica, Giardia intestinalis | Potent lethal activity (IC50 ≈ 1 µM) nih.gov |

| Metronidazole | Benzene sulfonyl chloride | Benzene sulfonated metronidazole derivative | Staphylococcus aureus | Inhibitory effect (MIC = 250 µg/ml) researchgate.netderpharmachemica.com |

| Metronidazole | Aniline alkylamide | Phenylacetamide metronidazole derivative | Streptococcus B | Certain effect (MIC = 187.5 µg/ml) researchgate.netderpharmachemica.com |

Exploration of New Therapeutic Indications Beyond Antimicrobials

While nitroimidazoles are staples in antimicrobial therapy, their unique mechanism of action—reductive bioactivation in low-oxygen environments—has opened doors to other therapeutic areas, most notably oncology. nih.gov Hypoxic (low oxygen) cells are a common feature of solid tumors and are notoriously resistant to conventional radiotherapy and chemotherapy. The ability of nitroimidazoles to be selectively activated under hypoxic conditions makes them ideal candidates for development as hypoxia-selective drugs.

One of the most explored applications is their use as radiosensitizers. openmedscience.comajrconline.org By undergoing reduction within hypoxic tumor cells, nitroimidazoles form reactive intermediates that can damage cellular macromolecules like DNA, thereby enhancing the cell-killing effect of radiation therapy. openmedscience.com The discovery of 2-nitroimidazole (B3424786) (azomycin) was a pivotal moment that spurred the development of numerous analogues specifically designed as effective radiosensitizers for hypoxic cells. openmedscience.com

Beyond radiosensitization, nitroimidazoles are being developed as agents for tumor imaging and targeted radiotherapy. openmedscience.comnih.gov Bifunctional metal-nitroimidazole complexes, for instance, are being designed for cancer theranosis—a strategy that combines therapy and diagnosis. openmedscience.com These complexes often feature a nitroimidazole moiety for hypoxia targeting and a radionuclide for imaging (e.g., using PET or SPECT) or therapy. openmedscience.comnih.gov The accumulation of these radiolabeled adducts within hypoxic cells can create localized, imageable signals or deliver a radiotherapeutic dose directly to the tumor site. openmedscience.com Research into derivatives like iminodiacetic acid derivatives of metronidazole complexed with 99mTc has shown promising tumor uptake in preclinical models. openmedscience.com

The development of fused nitroimidazole systems, such as those found in the anti-tubercular drugs delamanid (B1670213) and pretomanid (B1679085), also highlights the potential for this chemical class to tackle complex diseases through novel mechanisms like interference with mycolic acid synthesis and respiratory poisoning. nih.gov This suggests that further exploration of the nitroimidazole scaffold could yield treatments for a wide array of conditions characterized by hypoxic or anaerobic microenvironments.

Rational Design for Improved Efficacy and Reduced Resistance

The threat of antimicrobial resistance necessitates a continuous effort to design more effective drugs that can circumvent existing resistance mechanisms. For nitroimidazoles, rational design strategies focus on modifying the core structure to enhance desired physicochemical properties and biological activity while minimizing recognition by resistance-conferring enzymes. ajrconline.orgjocpr.com

A key aspect of this design process is the manipulation of the substituents on the imidazole (B134444) ring. It is understood that the regions of the 5-nitroimidazole structure involving the C2, C5, and N1 positions are crucial for interaction with microbial targets. jocpr.com For example, the ethyl group at the C5 position in 5-Ethyl-1-methyl-2-nitroimidazole may improve lipophilicity compared to methyl analogs, potentially enhancing its ability to permeate biological membranes. The steric protection of the nitro group by substituents at positions 1 and 2 is also considered necessary for biological activity and influences the compound's metabolism and physicochemical properties. jocpr.com

Resistance to 5-nitroimidazoles is often linked to impaired reductive activation of the drug. Some resistant organisms show decreased activity of enzymes, such as those encoded by nim genes, that are responsible for the crucial reduction of the nitro group to its toxic form. asm.org A rational approach to overcoming this involves designing molecules that are more readily reduced or are activated by different pathways. This could include altering the electron-withdrawing properties of the ring to facilitate reduction or creating derivatives that are less susceptible to efflux pumps.

Furthermore, modifying the chemical substituents at the N1 and C2 positions can significantly alter a drug's microbiocidal activity spectrum and its pharmacokinetic properties. ajrconline.org This allows for the fine-tuning of molecules to improve efficacy against specific pathogens or to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles, leading to drugs that are more effective and better tolerated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.